Substituted piperidines-1

Beschreibung

Structure

3D Structure

Eigenschaften

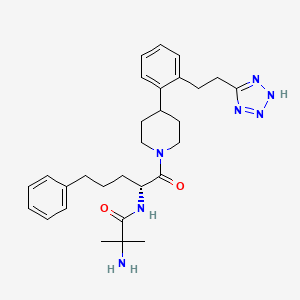

Molekularformel |

C29H39N7O2 |

|---|---|

Molekulargewicht |

517.7 g/mol |

IUPAC-Name |

2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |

InChI |

InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |

InChI-Schlüssel |

NLJAGSJEAGPLOW-RUZDIDTESA-N |

Isomerische SMILES |

CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |

Kanonische SMILES |

CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Novel synthesis routes for 1-substituted piperidine scaffolds

An In-depth Technical Guide to Novel Synthesis Routes for 1-Substituted Piperidine (B6355638) Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved pharmaceuticals and biologically active natural products.[1][2] Its derivatives are integral to over twenty classes of drugs, highlighting its significance in the design of therapeutic agents.[1][3] The development of efficient, cost-effective, and stereoselective methods for synthesizing substituted piperidines is therefore a critical task in modern organic chemistry and drug discovery.[1] While classical methods such as the hydrogenation of pyridine (B92270) rings and N-alkylation of the piperidine core are well-established, recent years have seen a surge in novel synthetic strategies that offer improved control, efficiency, and access to previously challenging chemical space.[4]

This technical guide provides an in-depth overview of cutting-edge synthesis routes for 1-substituted and functionalized piperidine scaffolds. We will explore methodologies including photoredox catalysis, biocatalysis, C-H activation, and continuous flow chemistry. For each key strategy, this guide presents the core concepts, detailed experimental protocols, quantitative data for comparison, and workflow visualizations to provide a comprehensive resource for professionals in the field.

Photoredox-Catalyzed α-Amino C–H Arylation

Photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions by leveraging visible light to generate highly reactive radical intermediates.[5][6] This approach has been successfully applied to the direct C–H functionalization of piperidines, offering a highly diastereoselective route to α-arylated products. The reaction cascade often involves an initial, non-selective C–H arylation followed by an epimerization step that enriches the most thermodynamically stable stereoisomer, resulting in high diastereoselectivity.[5][7]

Caption: General workflow for photoredox-catalyzed C-H arylation of piperidines.

Quantitative Data: Diastereoselective C-H Arylation

| Substrate | Arylating Agent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| N-Boc-2-methylpiperidine | 4-cyanopyridine | 85 | >20:1 | [5] |

| N-Boc-2,3-dimethylpiperidine | 2-cyano-5-fluoropyridine | 78 | >20:1 | [5] |

| N-Boc-2-phenylpiperidine | 1,3-dicyanobenzene | 91 | 15:1 | [7] |

| Complex Piperidine Derivative | 4-cyanobenzonitrile | 75 | >20:1 | [5] |

Experimental Protocol: Photoredox C-H Arylation

Source: Adapted from Douglass, et al., J. Am. Chem. Soc. (2020).[7]

-

Reaction Setup: In a nitrogen-filled glovebox, add the substituted piperidine (1.0 equiv.), the electron-deficient cyano(hetero)arene (1.5 equiv.), and the iridium photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%) to an oven-dried vial.

-

Solvent Addition: Add anhydrous solvent (e.g., acetonitrile (B52724) or dimethylformamide) to achieve a substrate concentration of approximately 0.1 M.

-

Initiation: Seal the vial, remove it from the glovebox, and place it approximately 5-10 cm from a visible light source (e.g., a blue LED lamp). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the α-arylated piperidine product. The subsequent epimerization to the thermodynamic product often occurs during the reaction, yielding high diastereoselectivity.[7]

Biocatalytic Synthesis Cascades

Biocatalysis offers a green and highly selective alternative for synthesizing chiral piperidines. Multi-enzyme, one-pot cascade reactions can convert simple starting materials into complex heterocyclic products with high yields and stereoselectivity.[8] A notable example involves a cascade using a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to produce substituted piperidines from keto acids.[8]

Caption: Multi-enzyme cascade for the synthesis of substituted piperidines.

Quantitative Data: One-Pot Biocatalytic Cascade

| Starting Material | Product | Conversion (%) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Ratio (e.r.) | Reference |

| 6-oxo-heptanoic acid | 2-methylpiperidine | >98 | 92 | N/A | >99:1 | [8] |

| 5-methyl-6-oxo-heptanoic acid | 2,3-dimethylpiperidine | >98 | 85 | 98:2 | >99:1 | [8] |

| 6-oxo-6-phenylhexanoic acid | 2-phenylpiperidine | >98 | 76 | N/A | >99:1 | [8] |

| Diketone Substrate | Disubstituted Piperidine | 95 | 88 | >99:1 | 95:5 | [8] |

Experimental Protocol: Biocatalytic Cascade Synthesis

Source: Adapted from Hussain, S., et al., ACS Catal. (2016).[8]

-

Buffer and Reagent Preparation: Prepare a potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5). Prepare stock solutions of the keto acid substrate, D- or L-alanine, glucose, NADP+, and pyridoxal (B1214274) 5'-phosphate (PLP).

-

Enzyme Preparation: Use whole-cell lysates or purified enzymes for the Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA), Imine Reductase (IRED), and Glucose Dehydrogenase (GDH for cofactor recycling).

-

Reaction Assembly: In a reaction vessel, combine the buffer, keto acid substrate (e.g., 10-50 mM), alanine (as the amine donor), glucose (for cofactor regeneration), NADP+, and PLP.

-

Initiation: Add the prepared enzymes (CAR, ω-TA, IRED, GDH) to the reaction mixture. The reaction can be run using whole cells expressing the necessary enzymes or with purified enzymes.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

-

Monitoring and Work-up: Monitor substrate conversion and product formation using GC-MS or LC-MS. Once the reaction is complete, centrifuge the mixture to remove cells and protein precipitate.

-

Extraction and Purification: Adjust the pH of the supernatant to >10 with NaOH and extract the piperidine product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be performed if necessary.

Combined Biocatalytic C-H Oxidation and Radical Cross-Coupling

A recently developed modular strategy dramatically simplifies the synthesis of complex piperidines by combining the precision of biocatalysis with the versatility of modern cross-coupling.[9][10] The two-stage process first uses an enzyme (e.g., a hydroxylase) to perform a site-selective C-H oxidation on the piperidine ring, installing a hydroxyl group.[9][11] In the second step, this newly functionalized piperidine undergoes a nickel-electrocatalyzed radical cross-coupling, enabling the efficient formation of new carbon-carbon bonds without the need for protecting groups or expensive precious metal catalysts like palladium.[9][10] This approach has been shown to reduce multi-step syntheses (7-17 steps) down to just 2-5 steps.[9]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 9. news-medical.net [news-medical.net]

- 10. Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

The Discovery and Biological Evaluation of Substituted Piperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] This prevalence is a testament to its favorable physicochemical properties, including its ability to adopt diverse conformations and engage in specific interactions with biological targets. This technical guide provides an in-depth exploration of the discovery of biologically active substituted piperidines, focusing on their synthesis, pharmacological evaluation, and mechanisms of action.

I. Synthesis of Biologically Active Substituted Piperidines

The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring.[1][3][4] Common strategies include the reduction of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions.[4]

A particularly relevant class of biologically active piperidines are the 4-anilidopiperidines, which form the basis for potent synthetic opioids like fentanyl.[5] A general and efficient method for their synthesis is the one-pot reductive amination of a 4-piperidone (B1582916) with aniline (B41778), followed by acylation.

Experimental Protocol: One-Pot Synthesis of 4-Anilinopiperidine Derivatives

This protocol outlines a general procedure for the synthesis of 4-anilinopiperidine derivatives, a key intermediate for many biologically active compounds.

Materials:

-

1-Substituted-4-piperidone

-

Aniline

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (or other suitable eluents)

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 1-substituted-4-piperidone (1 equivalent) and aniline (1 to 1.2 equivalents) in dichloromethane.

-

Reductive Amination: Cool the mixture to 0 °C in an ice bath. Slowly add sodium triacetoxyborohydride (1.5 to 2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilinopiperidine derivative.

Purification of Piperidine Derivatives:

Purification of the synthesized piperidine derivatives is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:

-

Column Chromatography: As described in the protocol above, this is a widely used method for separating compounds based on their polarity.

-

Recrystallization: For solid piperidine derivatives, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Distillation: For liquid piperidines, fractional distillation can be used to separate compounds with different boiling points.

II. Biological Activities of Substituted Piperidines

Substituted piperidines exhibit a remarkable diversity of biological activities, targeting a wide range of receptors, enzymes, and transporters. This section will focus on three prominent areas: analgesic activity, farnesyltransferase inhibition, and monoamine transporter inhibition.

A. Analgesic Activity: Targeting the µ-Opioid Receptor

The piperidine moiety is a key pharmacophore in many potent analgesics, including morphine and fentanyl. These compounds exert their effects primarily through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Signaling Pathway:

Activation of the µ-opioid receptor by an agonist initiates a signaling cascade that ultimately leads to analgesia. The G-protein-coupled pathway is central to the desired analgesic effects, while the β-arrestin pathway is often associated with adverse effects like respiratory depression and tolerance.

Experimental Protocols for Analgesic Activity:

-

Hot-Plate Test: This method assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in reaction time indicates an analgesic effect.

-

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes.

-

Administer the test compound or vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

At a predetermined time after administration, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Compare the latencies of the treated groups to the control group.

-

-

-

Acetic Acid-Induced Writhing Test: This is a model of visceral pain used to evaluate peripherally acting analgesics. Intraperitoneal injection of acetic acid induces a characteristic stretching and writhing behavior in mice. A reduction in the number of writhes indicates analgesic activity.

-

Procedure:

-

Acclimatize mice and administer the test compound or vehicle control.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject a 0.6% acetic acid solution intraperitoneally.

-

Immediately place the mouse in an observation chamber and count the number of writhes over a defined period (e.g., 15-20 minutes).

-

Calculate the percentage of inhibition of writhing for the treated groups compared to the control group.

-

-

Quantitative Data for Analgesic Piperidine Derivatives:

| Compound | Target | Assay | Potency (ED50 or % Inhibition) | Reference |

| HN58 | µ-Opioid Receptor | Writhing Test | 100% inhibition | [6] |

| Fentanyl Analogs | µ-Opioid Receptor | Hot-Plate Test | Varies (often highly potent) | [5] |

| 4,4-disubstituted piperidines | Narcotic Agonists | Hot-Plate Test | Varies (some extremely potent) | [7] |

B. Farnesyltransferase Inhibition: An Anticancer Strategy

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including the Ras family of oncoproteins. Inhibition of FTase prevents the farnesylation of Ras, disrupting its membrane localization and downstream signaling, which can inhibit cancer cell proliferation.

Signaling Pathway:

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Farnesyltransferase plays a crucial role in the initial activation of Ras.

Experimental Protocol for Farnesyltransferase Inhibition Assay:

A common method to assess FTase inhibition is a fluorescence-based assay.

-

Materials:

-

Recombinant farnesyltransferase

-

Farnesyl pyrophosphate (FPP)

-

A fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., Tris-HCl, MgCl2, ZnCl2, DTT)

-

Test compounds (piperidine derivatives)

-

96-well or 384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a multi-well plate, add the assay buffer, the fluorescent peptide substrate, FPP, and the test compound at various concentrations.

-

Initiate the reaction by adding the FTase enzyme to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. Farnesylation of the dansyl-labeled peptide leads to a change in its fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

Quantitative Data for Piperidine-Based Farnesyltransferase Inhibitors:

| Compound | Target | Assay | Potency (IC50 or Ki) | Reference |

| Piperidine derivative 1 | FTase | Enzyme Inhibition | IC50 = 420 nM | [4][8] |

| (+)-8 | FTase | Enzyme Inhibition | IC50 = 1.9 nM | [4][8] |

| Piperidine-based CVIM peptidomimetic | FTase | Enzyme Inhibition | Ki = 2.1 nM | [9] |

C. Monoamine Transporter Inhibition: Modulating Neurotransmission

Substituted piperidines are also prominent inhibitors of monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibitors of these transporters are used to treat a variety of neurological and psychiatric disorders, such as depression and ADHD.

Signaling Pathways:

The inhibition of monoamine transporters leads to an increased concentration of the respective neurotransmitter in the synaptic cleft, enhancing postsynaptic receptor signaling.

Experimental Protocol for Neurotransmitter Uptake Assay:

Radioligand uptake assays are commonly used to determine the inhibitory potency of compounds on monoamine transporters.

-

Materials:

-

Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).

-

Radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

-

Test compounds (piperidine derivatives).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of the test compound or vehicle for a short period.

-

Add the radiolabeled substrate to each well to initiate uptake.

-

Incubate for a specific time at room temperature or 37 °C.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

-

Determine the non-specific uptake in the presence of a high concentration of a known potent inhibitor.

-

Calculate the specific uptake and the percentage of inhibition for each compound concentration to determine the IC50 value.

-

Quantitative Data for Piperidine-Based Monoamine Transporter Inhibitors:

| Compound | Target | Assay | Potency (Ki or IC50 in nM) | Reference |

| GBR 12909 (Reference) | DAT | Binding Assay | Ki = 1 | |

| Aminopiperidine 7 | DAT | Binding Assay | IC50 = 50.6 | |

| Aminopiperidine 33 | DAT | Binding Assay | IC50 = 30.0 | |

| Tetrazole-piperidine 59 | DAT, NET, SERT | Uptake Assay | IC50 = 97.5 (DAT), 99 (NET), 158.7 (SERT) | [10] |

III. Experimental Workflows

The discovery and development of biologically active substituted piperidines follow a logical workflow, from initial synthesis to comprehensive biological evaluation.

IV. Conclusion

Substituted piperidines continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. Their synthetic tractability and ability to interact with a wide range of biological targets ensure their enduring importance in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of several classes of biologically active piperidines. The detailed experimental protocols and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. benchchem.com [benchchem.com]

- 9. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Piperidine Scaffold: A Comprehensive Guide to Structural Elucidation of Novel Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals, demonstrating a wide spectrum of biological activities, including anticancer, analgesic, and antipsychotic properties.[1][2] The precise three-dimensional arrangement of substituents on the piperidine core is paramount to their therapeutic efficacy, making detailed structural elucidation an indispensable component of the drug discovery and development process.[3]

This technical guide provides an in-depth overview of the methodologies employed in the structural characterization of novel piperidine-1 derivatives. It outlines detailed experimental protocols for their synthesis and analysis, presents key quantitative data in a structured format, and visualizes complex workflows and biological pathways to facilitate a comprehensive understanding.

I. Synthesis and Characterization: An Experimental Overview

The synthesis of novel piperidine derivatives is often achieved through multi-step processes, beginning with the formation of a substituted piperidine core, followed by functionalization at the nitrogen atom. A representative synthetic approach is the acylation of a pre-existing piperidine with a substituted benzoyl chloride.

Experimental Protocols

General Procedure for the Synthesis of (4-Substituted-phenyl)(piperidin-1-yl)methanone Derivatives:

A solution of a 4-substituted piperidine (1.0 equivalent) and triethylamine (B128534) (1.5 equivalents) in anhydrous dichloromethane (B109758) (DCM) is cooled to 0 °C in an ice bath. To this stirred solution, the corresponding substituted benzoyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise over a period of 15-20 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure piperidine-1-derivative.

Spectroscopic and Crystallographic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.[4] Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of proton and carbon signals.[5]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source to confirm the molecular formula of the synthesized compounds.[6]

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent system (e.g., methanol/dichloromethane).[7] Data collection is performed on a diffractometer equipped with a CCD detector using Mo Kα radiation (λ = 0.71073 Å).[2] The structure is solved by direct methods and refined by full-matrix least-squares on F².[8]

II. Data Presentation: Spectroscopic and Crystallographic Data

The following tables summarize representative quantitative data for the structural elucidation of novel piperidine-1 derivatives.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Substituted (Piperidin-1-yl)methanone Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2', H-6' (axial) | 3.20-3.30 (m) | 45.9 |

| H-2', H-6' (equatorial) | 3.65-3.75 (m) | 45.9 |

| H-3', H-5' (axial) | 1.50-1.60 (m) | 25.5 |

| H-3', H-5' (equatorial) | 1.65-1.75 (m) | 25.5 |

| H-4' | 2.80-2.90 (tt, J = 11.5, 3.8 Hz) | 30.8 |

| C=O | - | 170.2 |

| C-1'' | - | 135.4 |

| C-2'', C-6'' | 7.38-7.42 (m) | 128.8 |

| C-3'', C-5'' | 7.42-7.46 (m) | 128.6 |

| C-4'' | 7.35-7.38 (m) | 126.9 |

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Novel Piperidine Derivative [8]

| Parameter | Value |

| Empirical Formula | C₁₇H₁₆BrNO₂ |

| Formula Weight | 346.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1606(6) |

| b (Å) | 10.4832(8) |

| c (Å) | 14.6933(12) |

| α (°) | 90 |

| β (°) | 97.046(2) |

| γ (°) | 90 |

| Volume (ų) | 1069.04(15) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.543 |

| Absorption Coefficient (mm⁻¹) | 2.789 |

| F(000) | 704 |

| Theta range for data collection (°) | 1.99 to 25.50 |

| Reflections collected | 12143 |

| Independent reflections | 7925 [R(int) = 0.0246] |

| Goodness-of-fit on F² | 0.783 |

| Final R indices [I>2sigma(I)] | R1 = 0.0354, wR2 = 0.0865 |

III. Mandatory Visualizations

The following diagrams illustrate the experimental workflow for structural elucidation and a key signaling pathway modulated by certain piperidine derivatives.

Caption: Experimental workflow for the structural elucidation of new piperidine-1 derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a piperidine derivative.

IV. Conclusion

The structural elucidation of novel piperidine-1 derivatives is a critical endeavor in the quest for new therapeutic agents. A combination of robust synthetic protocols and advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, provides the necessary framework for unambiguous characterization. The detailed data and workflows presented in this guide offer a comprehensive resource for researchers in the field, facilitating the rational design and development of the next generation of piperidine-based pharmaceuticals. The visualization of the inhibitory action on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, further underscores the importance of structural knowledge in understanding and optimizing biological activity.[1][3]

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Pivotal Role of Physicochemical Properties in the Development of N-Substituted Piperidine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows for the precise spatial orientation of substituents, making it a versatile template for interacting with diverse biological targets. The nitrogen atom of the piperidine ring offers a critical point for modification, and N-substitution profoundly influences the molecule's physicochemical properties. These properties—including lipophilicity, basicity, and solubility—are paramount as they govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, ultimately dictating its efficacy and safety. This technical guide provides an in-depth analysis of the core physicochemical properties of N-substituted piperidine analogues, details the experimental protocols for their determination, and explores their relationship with biological activity.

Core Physicochemical Properties and Their Impact

The therapeutic success of a drug molecule is intrinsically linked to its ability to reach its target in sufficient concentration and to be cleared from the body effectively. The N-substituent on a piperidine ring acts as a key modulator of the properties that determine this pharmacokinetic behavior.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH. For the basic piperidine ring, LogD at physiological pH (7.4) is the more relevant parameter.

-

Impact of N-Substitution: The nature of the N-substituent dramatically alters lipophilicity.

-

Alkyl Chains: Increasing the length of an N-alkyl chain generally increases LogP/LogD.

-

Aryl Groups: The introduction of an N-aryl or N-benzyl group significantly increases lipophilicity due to the hydrophobic nature of the aromatic ring.[2]

-

Polar Groups: Incorporating polar functional groups (e.g., hydroxyl, carboxyl) into the N-substituent will decrease lipophilicity.

-

A delicate balance is required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

Basicity (pKa)

The piperidine nitrogen is basic, and its degree of protonation at physiological pH is determined by its pKa value (the pKa of the conjugate acid). This ionization state is crucial for solubility, receptor binding (many binding sites recognize the charged form), and cell permeability (the neutral form is more membrane-permeable).

-

Impact of N-Substitution: The electronic properties of the N-substituent modulate the electron density on the nitrogen atom, thereby altering its basicity.

-

Electron-Donating Groups (EDGs): N-alkyl groups are weakly electron-donating, slightly increasing basicity compared to the parent piperidine.

-

Electron-Withdrawing Groups (EWGs): N-acyl, N-aryl, or other electron-withdrawing substituents significantly decrease the basicity of the piperidine nitrogen. For example, the pKa of N-phenylpiperidine is considerably lower than that of piperidine itself.

-

Aqueous Solubility

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body via the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.

-

Impact of N-Substitution: Solubility is inversely related to lipophilicity and the strength of the crystal lattice (reflected in the melting point).

-

Highly lipophilic N-substituents (e.g., large aromatic systems) tend to decrease aqueous solubility.[3]

-

N-substituents capable of hydrogen bonding or carrying a charge can enhance solubility.

-

Melting Point

The melting point of a compound is an indicator of the stability of its crystal lattice. A high melting point suggests strong intermolecular forces, which can correlate with poor solubility as more energy is required to break the crystal lattice and dissolve the compound.

-

Impact of N-Substitution: The size, shape, and polarity of the N-substituent influence crystal packing and, consequently, the melting point. Symmetrical molecules or those with strong intermolecular interactions (like hydrogen bonding) often have higher melting points.

Data Presentation: Physicochemical Properties of Representative Piperidine Analogues

The following table summarizes key physicochemical data for a selection of N-substituted piperidine analogues, illustrating the impact of various substituents.

| Compound ID | Structure | N-Substituent | LogP | pKa | Aqueous Solubility | Melting Point (°C) |

| 1 | Piperidine | -H | 0.84[4] | 11.12 | Miscible[4] | -9[4] |

| 2 | N-Phenylpiperidine | Phenyl | 3.2 (calc.)[5] | 5.2 | Insoluble | 45-48 |

| 3 | N-Benzylpiperidine | Benzyl | 3.1 (calc.) | 9.02 (pred.)[2] | Insoluble[2] | 178-179[2] |

| 4 | 1-Acetylpiperidine | Acetyl | 0.7 (calc.) | ~3-4 (est.) | Soluble | - |

| 5 | 4-Aryl-4-piperidinol (AP-01) | -H (on N) | 2.5 ± 0.2[6] | 8.9 ± 0.1[6] | 150 mg/L[6] | 148-150[6] |

| 6 | 4-(4-Chlorophenyl)-4-piperidinol (AP-02) | -H (on N) | 3.1 ± 0.2[6] | 8.7 ± 0.1[6] | 50 mg/L[6] | 162-164[6] |

Note: Data is compiled from various sources for illustrative purposes. "pred." indicates a predicted value, "calc." a calculated value, and "est." an estimated value. Actual experimental values may vary.

Experimental Protocols

Accurate and reproducible measurement of physicochemical properties is fundamental to drug discovery. Standardized high-throughput methods are often employed in the early stages.

Determination of Lipophilicity (LogP/LogD)

-

Shake-Flask Method (Gold Standard):

-

Preparation: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Partitioning: Dissolve a known amount of the test compound in one of the phases. Add an equal volume of the other pre-saturated phase.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove aliquots from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[6]

-

Determination of Basicity (pKa)

-

Potentiometric Titration:

-

Sample Preparation: Dissolve a precise amount of the piperidine analogue in deionized water or a co-solvent system (e.g., water-methanol) if solubility is low. Adjust the ionic strength of the solution (e.g., to 0.15 M with KCl).[6]

-

Acidification: Make the solution acidic (pH ~2) by adding a standardized strong acid (e.g., 0.1 M HCl) to ensure the piperidine nitrogen is fully protonated.[6]

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C), recording the pH after each addition of titrant.[6]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]

-

Determination of Aqueous Solubility

-

Kinetic Solubility Assay: This high-throughput method is used for early-stage screening.

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO).

-

Addition: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Mix and incubate the solution for a short period (e.g., 1-2 hours).

-

Detection: If the compound's solubility is exceeded, it will precipitate. The amount of precipitate can be measured by:

-

Nephelometry: Detects undissolved particles via light scattering.

-

Direct UV/LC-MS: The solution is filtered to remove precipitate, and the concentration of the dissolved compound in the filtrate is measured.

-

-

-

Thermodynamic (Equilibrium) Solubility Assay: This method measures the true equilibrium solubility.

-

Incubation: Add an excess amount of the solid compound to an aqueous buffer.

-

Equilibration: Agitate the suspension for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached between the solid and dissolved states.

-

Separation & Quantification: Filter the suspension to remove undissolved solid and measure the concentration of the compound in the filtrate by a suitable analytical method (e.g., HPLC).

-

Determination of Melting Point

-

Capillary Method:

-

Sample Preparation: Ensure the sample is a fine, dry powder. Pack a small amount of the powder into a thin glass capillary tube, sealed at one end.

-

Apparatus: Place the capillary tube into a melting point apparatus, which consists of a heated block or bath with a calibrated thermometer or digital temperature sensor.

-

Heating: Heat the sample rapidly to a temperature just below the expected melting point. Then, reduce the heating rate (e.g., to 1-2 °C per minute) to allow for accurate observation.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The result is reported as a melting range.

-

Mandatory Visualizations: Workflows and Pathways

Logical Relationships and Workflows

The interplay between physicochemical properties and the drug discovery process is critical for identifying viable candidates. Early profiling allows for a "fail fast, fail cheap" approach, eliminating compounds with poor ADME properties before significant resources are invested.

Signaling Pathways Modulated by Piperidine Analogues

N-substituted piperidines are scaffolds for inhibitors of numerous signaling pathways critical in diseases like cancer and inflammation. The PI3K/Akt and NF-κB pathways are prominent examples.

-

PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a hallmark of many cancers, making it a key therapeutic target. Certain piperidine-containing molecules act as potent PI3K inhibitors.[7][8]

-

NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is linked to inflammatory diseases and cancer. N-aryl piperidines and related structures have been developed as potent inhibitors of NF-κB translocation.[9]

Conclusion

The N-substituted piperidine scaffold remains an exceptionally valuable core in modern drug discovery. The identity of the N-substituent is a critical design element, profoundly influencing the key physicochemical properties that underpin a compound's ADME profile and ultimate clinical success. A thorough and early characterization of lipophilicity, basicity, solubility, and melting point, guided by the robust experimental protocols detailed herein, is essential. This data-driven approach enables medicinal chemists to rationally design analogues with optimized properties, enhancing the probability of identifying potent, safe, and effective therapeutic agents for a multitude of diseases.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-benzylpiperidine [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of novel N-aryl substituted piperamide on NF-kappa B translocation as a potent anti-neuroinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 1-Substituted Piperidines: A Technical Guide for Drug Discovery

Introduction

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs and biologically active compounds. This six-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensional character, and synthetic tractability. The nitrogen atom at the 1-position provides a versatile handle for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the chemical space of 1-substituted piperidines, offering insights into their synthesis, structure-activity relationships (SAR), and modulation of key signaling pathways relevant to drug discovery.

Physicochemical Properties of 1-Substituted Piperidines

The substituent at the 1-position of the piperidine ring plays a crucial role in defining the molecule's overall physicochemical profile, including its basicity (pKa), lipophilicity (logP), and solubility. These parameters are critical for optimizing pharmacokinetic and pharmacodynamic properties.

| Compound/Substituent | pKa | cLogP | Solubility | Reference |

| Piperidine | 11.2 | 0.84 | Miscible in water | [1] |

| 1-Methylpiperidine | 10.08 | 1.34 | Soluble in water | [2] |

| 1-Ethylpiperidine | 10.4 | 1.84 | Soluble in water | [2] |

| 1-Propylpiperidine | 10.4 | 2.34 | Soluble in water | [2] |

| 1-Benzylpiperidine | 9.05 | 3.09 | Slightly soluble in water | [2] |

| 1-(4-Fluorobenzyl)piperidine | 8.85 | 3.28 | Poorly soluble in water | [2] |

| 1-Acetylpiperidine | 0.8 | 1.05 | Soluble in water | [2] |

| 1-Benzoylpiperidine | - | 2.59 | Insoluble in water | [2] |

Synthesis of 1-Substituted Piperidines

The synthesis of 1-substituted piperidines is most commonly achieved through the N-alkylation of a pre-existing piperidine ring. Two of the most robust and widely used methods are direct alkylation with alkyl halides and reductive amination.

Experimental Protocol 1: N-Alkylation of Piperidine via Reductive Amination

This protocol describes the synthesis of N-benzylpiperidine from piperidine and benzaldehyde (B42025) using sodium triacetoxyborohydride (B8407120) as the reducing agent.

Materials:

-

Piperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add piperidine (1.1 equivalents) and the chosen solvent (DCE or THF).

-

Add benzaldehyde (1.0 equivalent) to the stirred solution at room temperature.

-

After stirring for 20-30 minutes, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the crude N-benzylpiperidine.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.[3]

Experimental Protocol 2: Direct N-Alkylation of Piperidine with an Alkyl Halide

This protocol details the synthesis of N-benzylpiperidine from piperidine and benzyl (B1604629) chloride using potassium carbonate as a base.

Materials:

-

Piperidine

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.1 equivalents) and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add benzyl chloride (1.0 equivalent) to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

Biological Activities and Structure-Activity Relationships

1-Substituted piperidines exhibit a wide spectrum of biological activities, and their SAR has been extensively studied for various targets.

Central Nervous System (CNS) Targets

1-Substituted piperidines are prominent scaffolds for inhibitors of monoamine transporters like DAT and SERT, which are key targets for the treatment of depression, ADHD, and other neurological disorders.[4]

| Compound | Target | IC50 (nM) | Ki (nM) | Reference |

| GBR 12909 | DAT | 14 | - | [5] |

| 4-[2-(Diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine | DAT | 6.6 | - | [5] |

| 4-(2-((2-thienyl)phenylmethoxy)ethyl)-1-(3-phenylpropyl)piperidine | DAT | 6.0 | - | [5] |

| 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | - | 2 | [6] |

| Fluoxetine | SERT | - | - | [6] |

Signaling Pathway: Dopamine (B1211576) Transporter Inhibition

The diagram below illustrates the mechanism of action of a 1-substituted piperidine derivative as a dopamine transporter inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration and duration of dopamine signaling.

Caption: Inhibition of the Dopamine Transporter (DAT) by a 1-substituted piperidine.

The piperidine scaffold is a key component of many potent opioid receptor modulators, including both agonists and antagonists. These compounds are crucial for pain management.

| Compound | Target | Ki (nM) | Activity | Reference |

| Compound 44 | µ-opioid receptor | 2.1 | Agonist | [7] |

| Compound 44 | σ1 receptor | 1.86 | Antagonist | [7] |

| Various derivatives | µ-opioid receptor | 0.2 - 20 | Agonist | [8] |

| Various derivatives | δ-opioid receptor | 0.5 - 50 | Antagonist | [8] |

Signaling Pathway: µ-Opioid Receptor Agonism

The following diagram depicts the signaling cascade initiated by the binding of a 1-substituted piperidine agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to downstream effects that ultimately result in analgesia.

Caption: µ-Opioid receptor agonism by a 1-substituted piperidine.

Anticancer Activity

Numerous 1-substituted piperidine derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[9]

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 17a | PC3 (Prostate) | 0.81 | [10] |

| Doxorubicin | PC3 (Prostate) | - | [10] |

| Piperine | 4T1 (Breast) | 78.52 | [10] |

| Furan-pyrazole piperidine derivatives | OVCAR-8 (Ovarian) | 0.05 - 5 | [9] |

| Furan-pyrazole piperidine derivatives | HCT116 (Colon) | 0.1 - 10 | [9] |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Certain piperidine-containing molecules can inhibit key kinases in this pathway, leading to reduced cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 1-substituted piperidine.

Biological Evaluation Protocols

Experimental Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell line (e.g., MCF-7, PC3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

1-Substituted piperidine derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[11]

Experimental Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

-

1-Substituted piperidine derivatives (dissolved in a suitable solvent)

-

Positive control (e.g., Ascorbic Acid or Trolox)

-

96-well microplate or test tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the piperidine derivatives.

-

Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the piperidine compound solution.

-

Add an equal volume of the DPPH working solution to each well/tube. Include a blank (solvent only) and a positive control.

-

Incubation: Incubate the plate/tubes in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value from a plot of scavenging activity versus concentration.[5]

Experimental Protocol 5: Antimicrobial Susceptibility Testing by Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or appropriate broth

-

1-Substituted piperidine derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplates

-

Inoculum standardized to 0.5 McFarland turbidity

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent and inoculum)

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the piperidine derivative in the broth directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Controls: Include a positive control (standard antibiotic) and a negative control on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.[12]

Characterization of 1-Substituted Piperidines

The structural elucidation and purity assessment of newly synthesized 1-substituted piperidines are typically performed using a combination of spectroscopic techniques.

General Procedure for NMR and Mass Spectrometry Characterization

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Mass Spectrometry (ESI-MS): Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[13]

Data Acquisition:

-

¹H NMR: Acquire a proton NMR spectrum to determine the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to determine the number of different types of carbon atoms in the molecule.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to determine the accurate mass of the molecular ion, which confirms the elemental composition. Tandem mass spectrometry (MS/MS) can be used to analyze fragmentation patterns for further structural confirmation.[13]

Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow from the synthesis of a 1-substituted piperidine to its full characterization.

Caption: A typical workflow for the synthesis and characterization of 1-substituted piperidines.

Conclusion

The 1-substituted piperidine motif continues to be a highly fruitful area of research in drug discovery. Its synthetic accessibility and the profound impact of the N-substituent on the molecule's properties provide a rich chemical space for exploration. A systematic approach, combining rational design, efficient synthesis, and comprehensive biological evaluation, is key to unlocking the full therapeutic potential of this remarkable scaffold. This guide provides a foundational framework of data and protocols to aid researchers in this endeavor.

References

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Qsar studies | PDF [slideshare.net]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Initial pharmacological screening of substituted piperidines-1

An In-Depth Technical Guide on the Initial Pharmacological Screening of Substituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules, making it a cornerstone in modern drug discovery. Its prevalence in numerous FDA-approved drugs highlights its significance in medicinal chemistry. The versatility of the piperidine ring allows for the synthesis of a diverse library of substituted derivatives with a wide spectrum of pharmacological activities, including analgesic, antimicrobial, antioxidant, and cytotoxic properties.

This technical guide provides a comprehensive overview of the initial pharmacological screening of substituted piperidines. It details the experimental protocols for key in vitro and in vivo assays, presents quantitative data from various studies in clearly structured tables for comparative analysis, and visualizes the experimental workflows using diagrams to facilitate understanding. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel piperidine-based therapeutic agents.

Experimental Protocols

Detailed methodologies for the initial pharmacological screening of substituted piperidines are outlined below. These protocols are based on established and widely used assays in the field.

Analgesic Activity Screening

This method is used to evaluate the peripheral analgesic activity of a compound.[1][2][3][4]

-

Animals: Swiss albino mice (20-25 g) of either sex are used. The animals are fasted for 12 hours before the experiment with free access to water.

-

Procedure:

-

The animals are divided into groups (n=6), including a control group, a standard group, and test groups.

-

The control group receives the vehicle (e.g., normal saline with 0.5% Tween 80).

-

The standard group receives a reference drug (e.g., Diclofenac Sodium at 10 mg/kg, intraperitoneally).

-

The test groups are administered with the substituted piperidine derivatives at various doses.

-

After 30 minutes of drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally to all animals.

-

Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 15 minutes.

-

-

Data Analysis: The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

This assay is employed to assess the central analgesic activity of a compound.[5][6][7][8][9]

-

Animals: Wistar albino rats (150-200 g) are used.

-

Apparatus: A tail-flick analgesiometer is used, which applies a radiant heat stimulus to the tail.

-

Procedure:

-

The basal reaction time of each rat to the radiant heat is recorded before drug administration. The cut-off time is typically set to 10-15 seconds to prevent tissue damage.

-

The animals are divided into groups, including a control, a standard (e.g., Morphine at 5 mg/kg, subcutaneously), and test groups.

-

The substituted piperidine derivatives are administered to the test groups.

-

The tail-flick latency is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

-

-

Data Analysis: The increase in latency period is indicative of analgesic activity.

Antimicrobial Activity Screening

This method is used to determine the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[10][11][12][13][14]

-

Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungal strains (e.g., Candida albicans) are used.

-

Procedure:

-

Muller-Hinton agar (B569324) (for bacteria) or Sabouraud dextrose agar (for fungi) is prepared and sterilized.

-

The microbial inoculum is standardized and uniformly spread over the surface of the agar plates.

-

Wells of a specific diameter (e.g., 6 mm) are made on the agar surface using a sterile cork borer.

-

The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a specific concentration.

-

A standard antibiotic (e.g., Ciprofloxacin for bacteria) and the solvent control are also placed in separate wells.

-

The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

-

Data Analysis: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity Screening

This assay is a common and reliable method to evaluate the antioxidant potential of a compound.[15][16][17][18][19]

-

Reagents: DPPH solution in methanol, test compounds, and a standard antioxidant (e.g., Ascorbic acid or Trolox).

-

Procedure:

-

Different concentrations of the substituted piperidine derivatives are prepared in methanol.

-

A fixed volume of the DPPH solution is added to the test solutions.

-

The reaction mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

-

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined graphically. A lower IC50 value indicates higher antioxidant activity.

Cytotoxicity Screening

This is a simple, rapid, and cost-effective preliminary assay to assess the cytotoxicity of a compound.[20][21][22][23][24]

-

Organism: Brine shrimp (Artemia salina) nauplii.

-

Procedure:

-

Brine shrimp eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours.

-

Different concentrations of the substituted piperidine derivatives are prepared in vials with seawater.

-

A specific number of nauplii (e.g., 10) are added to each vial.

-

A control group with the solvent and a positive control with a known cytotoxic agent (e.g., Podophyllotoxin) are also included.

-

After 24 hours of incubation, the number of surviving nauplii is counted.

-

-

Data Analysis: The percentage of mortality is calculated for each concentration. The LC50 value (the concentration at which 50% of the nauplii are killed) is determined using probit analysis. A lower LC50 value indicates higher cytotoxicity.

Data Presentation

The following tables summarize the quantitative data from the initial pharmacological screening of various substituted piperidines, as reported in the literature.

Table 1: Analgesic Activity of Substituted Piperidines (Tail Immersion Method)

| Compound | Dose (mg/kg) | Time (min) | Analgesia (Mean increase in latency ± SEM) | Reference |

| PP1 | 50 (p.o.) | 30 | 1.12±0.04 | [6] |

| 60 | 1.98±0.05 | [6] | ||

| 90 | 2.54±0.06 | [6] | ||

| AMP5 | 1 (i.p.) | 30 | 1.25±0.05 | [6] |

| 60 | 2.15±0.07 | [6] | ||

| 90 | 3.10±0.08 | [6] | ||

| AMP6 | 0.1 (i.p.) | 30 | 1.30±0.06 | [6] |

| 60 | 2.25±0.08 | [6] | ||

| 90 | 3.20±0.09 | [6] | ||

| Pethidine | 50 (p.o.) | 30 | 1.05±0.03 | [6] |

| 60 | 1.85±0.04 | [6] | ||

| 90 | 2.40±0.05 | [6] |

Data is presented as the mean increase in tail flick latency in seconds ± Standard Error of the Mean.

Table 2: Analgesic Activity of 1,4-Substituted Piperidines (Tail Flick Method)

| Compound | Dose (mg/kg) | Time (min) | Tail Flick Response Time (sec) ± SE | Reference |

| 6a | 50 | 45 | 5.51±0.47 | [3] |

| 90 | 5.00±0.62 | [3] | ||

| 180 | 5.68±0.37 | [3] | ||

| 6b | 50 | 45 | 5.80±0.67 | [3] |

| 90 | 6.63±0.92 | [3] | ||

| 180 | 6.65±0.52 | [3] | ||

| 6c | 50 | 45 | 6.00±0.73 | [3] |

| 90 | 4.86±0.64 | [3] | ||

| 180 | 5.37±0.24 | [3] | ||

| Morphine | 3 | 45 | 7.10±0.41 | [3] |

| 90 | 7.21±0.53 | [3] | ||

| 180 | 6.50±0.49 | [3] |

Data is presented as the mean response time in seconds ± Standard Error.

Table 3: Antimicrobial Activity of Substituted Piperidines (Zone of Inhibition in mm)

| Compound | Concentration | E. coli | S. aureus | B. cereus | P. aeruginosa | Reference |

| Compound 1 | 20 µL of 10mg/ml | 9±1.41 | 22±4.32 | - | - | [15] |

| Compound 2 | 20 µL of 10mg/ml | 12±0 | 24±3.26 | - | - | [15] |

| Compound 6 | - | ≥ 6 | ≥ 6 | ≥ 6 | ≥ 6 | [5][20] |

| Compound 8 | - | - | 5 | - | 5 | [5][20] |

| Compound 9 | - | - | - | - | - | [5][20] |

| Chloramphenicol | 20 µL of 10mg/ml | 31±3.56 | 23±2.45 | - | - | [15] |

Data is presented as the mean diameter of the zone of inhibition in millimeters ± Standard Deviation where available. A dash (-) indicates data not available.

Table 4: Antioxidant Activity of Substituted Piperidines (DPPH Scavenging Capacity)

| Compound | Concentration (µg/ml) | Scavenging Capacity (%) | Reference |

| Compound 6 | 1000 | 49 | [5][20] |

| Compound 8 | 1000 | 78 | [5][20] |

| Rutin (Control) | 1000 | 97 | [5][20] |

Data represents the percentage of DPPH radical scavenging at a concentration of 1000 µg/ml.

Visualizations

The following diagrams, created using the DOT language, illustrate the workflows of the described pharmacological screening assays.

References

- 1. nwmedj.org [nwmedj.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. academicjournals.org [academicjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. Novel Opioid Analgesics for the Development of Transdermal Opioid Patches That Possess Morphine-Like Pharmacological Profiles Rather Than Fentanyl: Possible Opioid Switching Alternatives Among Patch Formula - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Making sure you're not a bot! [find.lib.uoc.gr]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. medicinearticle.com [medicinearticle.com]

- 22. longdom.org [longdom.org]

- 23. longdom.org [longdom.org]

- 24. researchgate.net [researchgate.net]

Green Synthesis Methods for Substituted Piperidine Building Blocks: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The piperidine (B6355638) scaffold is a cornerstone in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] Traditional synthetic routes to these valuable building blocks often involve harsh conditions, hazardous reagents, and multiple steps, posing significant environmental and safety challenges. This guide provides a comprehensive overview of green and sustainable synthetic strategies for accessing substituted piperidines. We will explore methodologies that prioritize efficiency, safety, and environmental benignity, including biocatalysis, multicomponent reactions (MCRs), flow chemistry, and microwave- and ultrasound-assisted synthesis. This document is intended to serve as a technical resource, offering detailed experimental protocols, comparative data, and visual workflows to aid researchers in the adoption of greener synthetic practices.

Biocatalysis: Harnessing Enzymes for Precision and Selectivity

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral piperidines. Enzymes operate under mild conditions (aqueous media, ambient temperature, and pressure) and can provide exquisite control over stereochemistry, often eliminating the need for protecting groups and reducing downstream purification efforts.[3]

Key Biocatalytic Approaches

-

Lipase-Catalyzed Multicomponent Reactions: Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed to catalyze the one-pot synthesis of polyfunctionalized piperidines from aldehydes, anilines, and acetoacetate (B1235776) esters.[1][4] Immobilizing the enzyme on magnetic nanoparticles allows for easy recovery and reuse, enhancing the sustainability of the process.[4]

-

Oxidase/Reductase Cascades: Chemo-enzymatic cascades involving amine oxidases (AmOx) and ene-imine reductases (IRED) can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[3] This one-pot cascade provides access to challenging stereoisomers that are prevalent in many therapeutic compounds.[3]

-

C-H Oxidation and Radical Cross-Coupling: A novel, modular approach combines biocatalytic C-H oxidation with radical cross-coupling.[5][6] Enzymes like proline hydroxylase are used to selectively introduce hydroxyl groups onto the piperidine ring, which then serve as handles for subsequent functionalization via radical reactions.[5] This strategy significantly shortens synthetic routes to complex, three-dimensional piperidines.[6]

Data Presentation: Biocatalytic Synthesis

| Method | Catalyst | Substrates | Solvent | Temp (°C) | Time | Yield (%) | Stereoselectivity | Ref |

| Multicomponent Reaction | Immobilized CALB on magnetic halloysite (B83129) nanotubes (CALB@MHNTs) | Benzaldehyde (B42025), Aniline (B41778), Ethyl acetoacetate | H₂O | RT | 12 h | 91 | N/A | [1][4] |

| Chemo-enzymatic Dearomatization | Amine Oxidase (AmOx) / Ene Imine Reductase (IRED) | N-substituted tetrahydropyridines | Buffer | 30 | 24 h | >99 | >99% ee | [3] |

| C-H Oxidation + Radical Cross-Coupling | Engineered Proline-4-hydroxylase (P4H) / Ni-electrocatalysis | N-Boc-piperidine-3-carboxylic acid | H₂O | RT | - | - | Enantioselective | [5][6] |

Experimental Protocol: Immobilized Lipase-Catalyzed MCR

Synthesis of Ethyl 4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

-

Materials: Benzaldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), immobilized CALB on magnetic halloysite nanotubes (CALB@MHNTs, 20 mg), water (5 mL).

-

Procedure:

-

To a 25 mL round-bottom flask, add benzaldehyde (2 mmol), aniline (2 mmol), ethyl acetoacetate (1 mmol), and water (5 mL).

-

Add the immobilized CALB catalyst (20 mg) to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, use an external magnet to isolate the catalyst from the reaction medium.

-

Decant the aqueous layer and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford the desired piperidine derivative. The catalyst can be washed with ethanol (B145695) and water, dried, and reused for up to ten cycles.[4]

-

Visualization: Biocatalytic Cascade

Multicomponent Reactions (MCRs): Atom Economy and Efficiency

Multicomponent reactions are powerful tools in green chemistry, allowing for the synthesis of complex molecules from three or more starting materials in a single step.[7] This approach maximizes atom economy, reduces waste by minimizing intermediate isolation and purification steps, and often proceeds under mild, environmentally friendly conditions.[8]

Key MCR Approaches

-

Water-Mediated Synthesis: Using water as a solvent is a key tenet of green chemistry. One-pot MCRs of aldehydes, amines, and β-ketoesters in water, often catalyzed by surfactants like sodium lauryl sulfate (B86663) (SLS), provide an efficient and environmentally friendly route to highly substituted piperidines at room temperature.[9][10]

-

Catalyst-Free and Solvent-Free Reactions: In some cases, MCRs can proceed efficiently without any catalyst or solvent, particularly under microwave irradiation.[2] These methods represent the pinnacle of green chemistry by eliminating auxiliary substances entirely.

Data Presentation: Multicomponent Reactions

| Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Ref |

| Sodium Lauryl Sulfate (SLS) | Benzaldehyde, Aniline, Ethyl acetoacetate | Water | RT | 5 h | 92 | [9][10] |

| ZrOCl₂·8H₂O | 4-Chlorobenzaldehyde, Aniline, Ethyl acetoacetate | Ethanol | Reflux | 3 h | 90 | [11] |